Compound Description: This series of compounds features a 5-arylidene-2-thioxothiazolidinone scaffold linked to a 4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthioacetamide moiety. These compounds exhibited mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines [].
Relevance: These compounds share the core 4-oxo-3,4-dihydroquinazolin-2-yl structure with 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate. Variations lie in the substitutions at the 3-position of the quinazolinone ring and the presence of the thioxothiazolidinone moiety. The research on these compounds highlights the potential of quinazolinone derivatives as cytotoxic agents.
Compound Description: This racemic compound acts as a potent inhibitor of diphtheria toxin-like ADP-ribosyltransferase 3 (ARTD3), although it lacks selectivity. Studies on this compound and its derivatives revealed that stereochemistry significantly impacts potency and selectivity for ARTD3 [].
Relevance: This compound shares the core 4-oxo-3,4-dihydroquinazolin-2-yl structure with 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate. The key difference lies in the substitution at the 3-position of the quinazolinone ring, with a propanamide linked to a pyridine ring in this related compound. The research on this compound highlights the potential of quinazolinone derivatives as ARTD3 inhibitors and emphasizes the importance of stereochemistry in drug design.
Compound Description: VUF11211 is a high-affinity antagonist of the chemokine receptor CXCR3 []. It possesses a rigid, elongated structure containing two basic groups, a piperazinyl-piperidine motif. This antagonist binds allosterically to CXCR3, extending from the transmembrane minor pocket to the major pocket [].
Relevance: While VUF11211 does not share a direct structural similarity with 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate, it serves as an example of a small-molecule antagonist targeting the same receptor as NBI-74330 (discussed below). Both VUF11211 and NBI-74330 showcase the diversity of chemical structures capable of acting as allosteric modulators of CXCR3.
Compound Description: NBI-74330 is a high-affinity antagonist of the chemokine receptor CXCR3. This 8-azaquinazolinone-based compound lacks basic groups and exhibits noncompetitive antagonism and inverse agonism at CXCR3 [, , ]. It binds allosterically to the transmembrane minor pocket of CXCR3, interacting with specific residues within this region [].
Relevance: Although NBI-74330 is structurally distinct from 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate, they both highlight the relevance of aryl and heteroaryl substitutions in modulating biological activity. The research on NBI-74330 highlights the potential of targeting CXCR3 for therapeutic intervention in inflammatory diseases.
Compound Description: [18F]MNI-659 is a positron emission tomography (PET) radioligand used for imaging phosphodiesterase 10A (PDE10A) in the brain []. This compound shows high uptake in the striatum, a brain region rich in PDE10A, and its binding potential correlates with HD severity and striatal atrophy [].
Relevance: [18F]MNI-659 shares a similar core structure with 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate, featuring a 4-oxo-3,4-dihydroquinazolin-2-yl moiety. The key difference lies in the substitutions at the 3-position of the quinazolinone ring and the presence of the isoindoline-1,3-dione moiety.
Compound Description: VUF5834 is a small molecule CXCR3 antagonist with submicromolar affinity []. This 3H-quinazolin-4-one derivative was used as a lead structure for developing more potent CXCR3 antagonists.
Relevance: VUF5834 possesses the same 4-oxo-3,4-dihydroquinazolin-2-yl core structure as 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate, highlighting the prevalence of this scaffold in developing antagonists for different targets. The research on VUF5834 underscores the versatility of the quinazolinone core for generating diverse pharmacologically active compounds.
Compound Description: This compound is a highly selective PI3Kδ inhibitor claimed to be useful in the treatment of asthma []. It demonstrates good oral absorption and reasonable metabolic stability.
Relevance: This compound is structurally related to 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate due to the shared 4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl core. They differ in the substituent at the 2-position of the quinazolinone ring: an amino-pyrimidine group in the related compound compared to the propanoate ester in the target compound. This related compound highlights the potential of modifying the quinazolinone scaffold to target various therapeutic areas.
Overview
The compound 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate is an organic molecule featuring a complex structure that includes both a carbamoyl and a quinazoline moiety. This compound is classified under the category of pharmaceuticals due to its potential bioactivity, particularly in medicinal chemistry.
Source
This compound can be synthesized through various chemical reactions involving starting materials that include trifluoromethyl-substituted phenyl groups and quinazoline derivatives. The specific synthetic pathways can vary based on the desired properties and applications of the final product.
Classification
1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate is classified as a carbamate and a quinazoline derivative. Its structure suggests potential applications in drug development, particularly as an inhibitor in various biological pathways.
Synthesis Analysis
Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods may include:
Carbamoylation: The introduction of the carbamoyl group onto the ethyl moiety, likely using isocyanates or carbamates.
Formation of Quinazoline Derivative: The quinazoline ring can be formed through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives or similar compounds.
Esterification: The final step often involves esterification to attach the propanoate group, which can be achieved through reactions with carboxylic acids or their derivatives.
Technical Details
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress and confirm the structure of intermediates and final products.
Molecular Structure Analysis
Structure
The molecular formula for 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate can be expressed as:
C18H18F3N3O3
This indicates the presence of trifluoromethyl groups, which significantly influence the compound's chemical properties due to their electronegativity.
Data
The structural analysis reveals:
A trifluoromethyl group attached to a phenyl ring.
A carbamate linkage connecting the ethyl group to the quinazoline.
An oxo group within the quinazoline structure, contributing to its reactivity.
Chemical Reactions Analysis
Reactions
The compound can participate in various chemical reactions such as:
Nucleophilic Substitution: The trifluoromethyl group may undergo nucleophilic attack under specific conditions.
Hydrolysis: The carbamate bond could be hydrolyzed in aqueous environments, leading to the release of amines and alcohols.
Cyclization Reactions: The quinazoline moiety could engage in further cyclization or functionalization depending on substituents.
Technical Details
Each reaction pathway must be optimized for conditions such as pH, temperature, and catalysts to ensure high selectivity and yield.
Mechanism of Action
Process
The mechanism of action for this compound is likely related to its interaction with specific biological targets, such as enzymes or receptors involved in metabolic pathways. For instance:
Enzyme Inhibition: The presence of the carbamate and quinazoline moieties suggests potential inhibition of acetylcholinesterase or similar enzymes.
Receptor Modulation: The structural features may allow for binding to specific receptors, influencing signaling pathways.
Data
In vitro studies would typically be conducted to assess the inhibitory effects on target enzymes or receptors, measuring parameters such as IC50 values to determine potency.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Likely exists as a solid or crystalline form at room temperature.
Solubility: Solubility in organic solvents may be high due to the presence of hydrophobic groups like trifluoromethyl.
Chemical Properties
Stability: Stability under various pH conditions should be evaluated; carbamates can be sensitive to hydrolysis.
Reactivity: Reactivity with nucleophiles due to electrophilic sites on the quinazoline ring should be considered.
Relevant data from literature would provide insights into melting points, boiling points, and spectral data (e.g., IR, NMR).
Applications
Scientific Uses
Pharmaceutical Development: This compound could serve as a lead compound in drug discovery targeting neurological disorders due to its potential enzyme inhibition properties.
Research Tool: It may also be used in biochemical assays to study enzyme kinetics or receptor interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.